molecular formula C16H14FN5O B4964294 N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No. B4964294
M. Wt: 311.31 g/mol
InChI Key: GHSCPDKVIFTJIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide, also known as Ro 31-8220, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to have a wide range of biological activities.

Mechanism of Action

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide 31-8220 exerts its biological effects by inhibiting the activity of PKC enzymes, which are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis. By blocking PKC activity, this compound 31-8220 can modulate various signaling pathways and alter cellular responses to external stimuli.
Biochemical and Physiological Effects:
This compound 31-8220 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been shown to have anti-inflammatory and anti-angiogenic properties, which make it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide 31-8220 has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities and has a well-defined chemical structure. It is also stable and can be stored for long periods without degradation. However, this compound 31-8220 has some limitations, including its relatively low potency and selectivity for PKC enzymes, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide 31-8220. One area of interest is the development of more potent and selective PKC inhibitors based on the structure of this compound 31-8220. Another area of interest is the investigation of the therapeutic potential of this compound 31-8220 in various disease models, including cancer, cardiovascular diseases, and neurological disorders. Additionally, the development of this compound 31-8220 derivatives with improved pharmacokinetic properties may also be a promising avenue for future research.

Synthesis Methods

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide 31-8220 involves a multi-step reaction that starts with the condensation of 4-fluorophenethylamine with 3-(1H-tetrazol-1-yl)benzoic acid. The resulting intermediate is then subjected to a series of chemical reactions, including acylation and reduction, to yield the final product.

Scientific Research Applications

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide 31-8220 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, cardiovascular diseases, and neurological disorders. It has been shown to have a wide range of biological activities, including inhibition of protein kinase C (PKC), a family of enzymes that play a critical role in signal transduction pathways.

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-6-4-12(5-7-14)8-9-18-16(23)13-2-1-3-15(10-13)22-11-19-20-21-22/h1-7,10-11H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCPDKVIFTJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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